molecular formula C11H11BrF3N B8169780 1-(3-Bromo-5-fluorophenyl)-4,4-difluoropiperidine

1-(3-Bromo-5-fluorophenyl)-4,4-difluoropiperidine

Cat. No.: B8169780
M. Wt: 294.11 g/mol
InChI Key: CBPDNYPJSULFPY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-4,4-difluoropiperidine is a chemical compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenyl)-4,4-difluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorophenyl and 4,4-difluoropiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or tetrahydrofuran, while catalysts such as palladium or copper may be employed.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as distillation and drying to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride or potassium carbonate in the presence of a suitable nucleophile can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-4,4-difluoropiperidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is employed in the study of biological processes and interactions, particularly in the context of drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromo-5-fluorophenyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

    3-Bromo-5-fluorophenol: This compound shares a similar structure but lacks the piperidine ring, resulting in different chemical properties and applications.

    3-Bromo-5-fluoroanisole: Another related compound with a methoxy group instead of the piperidine ring, leading to distinct reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-8-5-9(13)7-10(6-8)16-3-1-11(14,15)2-4-16/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPDNYPJSULFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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